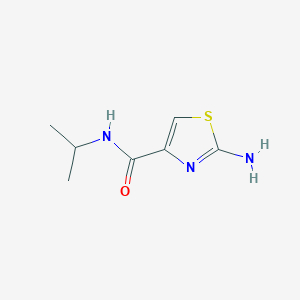

2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-propan-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-4(2)9-6(11)5-3-12-7(8)10-5/h3-4H,1-2H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTFJJKGLYYFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides an in-depth, expertly curated pathway for the synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, a valuable building block for drug discovery and development. The narrative delves into the causal relationships behind experimental choices, ensuring a reproducible and scalable synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif, renowned for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its prevalence in pharmaceuticals underscores the importance of robust and efficient synthetic methodologies for its derivatives. This guide focuses on the synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, a compound that combines the bio-active thiazole core with an N-isopropyl carboxamide functionality, a common feature in pharmacologically active molecules.

The synthesis of this target molecule is a multi-step process that requires careful consideration of reaction conditions and reagent selection. This guide will primarily focus on a well-established and reliable two-stage synthetic strategy: the initial construction of the 2-aminothiazole-4-carboxylic acid core via the Hantzsch thiazole synthesis, followed by the coupling of this intermediate with isopropylamine to form the final amide product.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, reveals a clear and logical path for its synthesis. The primary disconnection is at the amide bond, leading back to 2-aminothiazole-4-carboxylic acid and isopropylamine. The 2-aminothiazole-4-carboxylic acid can be further disconnected via the Hantzsch thiazole synthesis, leading to simple, commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach forms the basis of the synthetic strategy detailed in this guide.

Part A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of thiazole rings from α-halocarbonyl compounds and thioamides.[3][4][5][6][7] In this first part of our synthesis, we will utilize this reaction to construct the core of our target molecule.

Mechanistic Overview

The reaction proceeds through a series of nucleophilic attacks and cyclization steps. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the Hantzsch synthesis of 2-aminothiazoles.

Materials and Reagents:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium acetate (optional, as a base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.0 eq). If desired, a mild base such as sodium acetate (1.1 eq) can be added to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

This procedure should yield ethyl 2-aminothiazole-4-carboxylate as a crystalline solid.

Part B: Hydrolysis of Ethyl 2-aminothiazole-4-carboxylate

To prepare for the subsequent amide coupling, the ethyl ester must be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol

Materials and Reagents:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water/Ethanol or Water/THF solvent mixture

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of water and a co-solvent like ethanol or THF.

-

Add a solution of NaOH or LiOH (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute HCl.

-

The product, 2-aminothiazole-4-carboxylic acid, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part C: Amide Coupling to Synthesize 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide

The final step in the synthesis is the formation of the amide bond between 2-aminothiazole-4-carboxylic acid and isopropylamine. This is typically achieved using a coupling agent to activate the carboxylic acid.[8][9]

Mechanistic Overview of Amide Coupling

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used. The carboxylic acid first reacts with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve efficiency.

Caption: General mechanism for amide coupling with a carbodiimide.

Experimental Protocol

Materials and Reagents:

-

2-Aminothiazole-4-carboxylic acid

-

Isopropylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the activation of the carboxylic acid.

-

In a separate flask, prepare a solution of isopropylamine (1.2 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.

-

Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide.

Data Presentation and Characterization

The following table summarizes the key physical and analytical data for the target compound and its precursors. (Note: The values presented are representative and may vary based on experimental conditions.)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | 172.20 | White to off-white solid |

| 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | 144.15[10] | Solid |

| 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide | C7H11N3OS | 185.25 | Solid |

Conclusion and Future Perspectives

This guide has outlined a comprehensive and reliable synthetic pathway for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide. By leveraging the classic Hantzsch thiazole synthesis and a robust amide coupling protocol, researchers can efficiently access this valuable building block. The detailed experimental procedures and mechanistic insights provided herein are intended to empower scientists in their drug discovery and development endeavors. The modular nature of this synthesis also allows for the facile generation of a library of analogues by varying the amine component in the final coupling step, thus enabling extensive structure-activity relationship (SAR) studies.

References

-

ChemBK. 2-(propan-2-ylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide. Available from: [Link]

-

ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available from: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Matrix Fine Chemicals. 2-AMINO-1,3-THIAZOLE-4-CARBOXAMIDE | CAS 118452-02-1. Available from: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Available from: [Link]

-

PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]

-

PubChem. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

PubChem. 2-Aminothiazole-4-carboxylic acid. Available from: [Link]

-

EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

- Google Patents. KR100212635B1 - Process for preparation of 2-aminothiazolecarboxamide derivatives.

-

Oriental Journal of Chemistry. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Available from: [Link]

- Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

-

Biofilm Inhibitor Synthesis. Amide Coupling. Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

University of Strathclyde. Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. Available from: [Link]

-

Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Available from: [Link]

- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

- Google Patents. KR101142283B1 - Process for producing 2-aminothiazole carboxamide derivatives.

-

PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. synarchive.com [synarchive.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 9. hepatochem.com [hepatochem.com]

- 10. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the molecular structure, predicted and experimentally-derived properties, and robust methodologies for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the development and evaluation of thiazole-based chemical entities.

Molecular Structure and Identification

2-amino-N-isopropyl-1,3-thiazole-4-carboxamide is a derivative of the versatile 2-aminothiazole scaffold, which is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its unique arrangement of a thiazole ring, an amino group, and a carboxamide side chain imparts specific electronic and steric properties that govern its interactions with biological targets.

Systematic Name (IUPAC): 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide

Chemical Formula: C₇H₁₀N₄OS

Molecular Weight: 214.25 g/mol

Canonical SMILES: CC(C)NC(=O)C1=CSC(=N1)N

Below is a two-dimensional representation of the chemical structure:

Caption: 2D structure of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available in the public domain, its physicochemical properties can be reliably predicted using computational models. These predictions are valuable for guiding initial experimental design and for understanding the molecule's potential behavior in various environments. The following table summarizes key predicted properties.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 214.25 g/mol | - |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 2 | PubChem |

| Topological Polar Surface Area | 104.3 Ų | PubChem |

Synthesis and Purification

The synthesis of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide can be achieved through a multi-step process, leveraging established methodologies for the formation of the 2-aminothiazole core, followed by amide coupling. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide.

Experimental Protocol: Synthesis

Step 1: Hydrolysis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

-

Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide (NaOH) and stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-1,3-thiazole-4-carboxylic acid.

Step 2: Formation of 2-amino-1,3-thiazole-4-carbonyl chloride

-

Suspend the 2-amino-1,3-thiazole-4-carboxylic acid in an inert solvent such as dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.

Step 3: Amide Coupling with Isopropylamine

-

Dissolve the crude 2-amino-1,3-thiazole-4-carbonyl chloride in DCM.

-

Cool the solution to 0 °C and add triethylamine (Et₃N) followed by the dropwise addition of isopropylamine.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Physicochemical Characterization: Methodologies

Thorough physicochemical characterization is paramount for any compound intended for pharmaceutical development. The following sections detail the standard experimental protocols for determining the key properties of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point [1][2][3][4]

-

Finely powder a small amount of the dried sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.

Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][6][7][8][9]

Methodology: Shake-Flask Method [7][9]

-

Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different physiological pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration [10]

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ, ppm):

-

Thiazole proton (H5): ~7.5-8.5 ppm (singlet).

-

NH₂ (amino group): A broad singlet, typically in the range of 5.0-7.0 ppm, which may be exchangeable with D₂O.

-

NH (amide): A doublet in the range of 7.0-8.5 ppm, coupled to the isopropyl CH.

-

CH (isopropyl): A septet or multiplet around 4.0-4.5 ppm.

-

CH₃ (isopropyl): A doublet around 1.1-1.3 ppm.

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (δ, ppm):

-

C=O (amide carbonyl): ~160-170 ppm.

-

C2 (thiazole, attached to NH₂): ~165-175 ppm.

-

C4 (thiazole, attached to carboxamide): ~140-150 ppm.

-

C5 (thiazole): ~110-120 ppm.

-

CH (isopropyl): ~40-50 ppm.

-

CH₃ (isopropyl): ~20-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11][12][13][14]

-

Expected Characteristic Absorptions (cm⁻¹):

-

N-H stretching (amino and amide): Two bands for the primary amine (NH₂) and one for the secondary amide (NH) in the region of 3100-3500 cm⁻¹.

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹.

-

C=O stretching (amide I band): A strong absorption around 1640-1680 cm⁻¹.[14]

-

N-H bending (amide II band): Around 1510-1550 cm⁻¹.[13]

-

C=N and C=C stretching (thiazole ring): In the range of 1400-1600 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Expected Molecular Ion Peak ([M+H]⁺) in Electrospray Ionization (ESI-MS): m/z = 215.25

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.

Methodology: Reversed-Phase HPLC [15][16][17]

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectrophotometry).

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide. The methodologies described herein are based on established scientific principles and are intended to ensure the generation of reliable and reproducible data. A thorough understanding of these properties is fundamental to advancing this and similar molecules through the drug discovery and development pipeline.

References

-

Analytical Testing Labs. Melting Point Determination. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

Wikipedia. Melting point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

AxisPharm. Solubility Test. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

SemOpenAlex. Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. [Link]

-

MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

-

ResearchGate. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. [Link]

-

PubMed. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. [Link]

-

ResearchGate. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

World Health Organization. Annex 4. [Link]

-

YouTube. Order of Acidity and PKa in heterocyclic compounds. [Link]

-

Semantic Scholar. Synthesis, characterization and pharmacological evaluation of 2-aminothiazole incorporated azo dyes. [Link]

-

YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

-

PLOS ONE. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

-

PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... [Link]

-

The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. [Link]

-

Indian Journal of Pure & Applied Physics. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

-

RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

-

DergiPark. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. [Link]

-

ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

-

University of Strathclyde. Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. [Link]

-

EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

PubChem. 2-Amino-1,3-thiazole-5-carboxamide. [Link]

Sources

- 1. promptpraxislabs.com [promptpraxislabs.com]

- 2. westlab.com [westlab.com]

- 3. thinksrs.com [thinksrs.com]

- 4. Melting point - Wikipedia [en.wikipedia.org]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 15. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide CAS number

An In-depth Technical Guide to 2-Amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide and its Core Scaffold

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][6][7] The carboxamide functional group at the 4-position of the thiazole ring provides a crucial point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, incorporates an isopropyl group on the carboxamide nitrogen, a modification anticipated to influence its solubility, lipophilicity, and interactions with biological targets.

Physicochemical Properties

The properties of the parent compound, 2-amino-1,3-thiazole-4-carboxamide, provide a baseline for understanding its N-isopropyl derivative.

Table 1: Physicochemical Properties of 2-amino-1,3-thiazole-4-carboxamide and Related Structures.

| Property | 2-amino-1,3-thiazole-4-carboxamide | 2-Aminothiazole-4-carboxylic acid | Notes |

| CAS Number | 118452-02-1[1][2] | 40283-41-8 | The N-isopropyl derivative is not assigned a public CAS number. |

| Molecular Formula | C4H5N3OS[2] | C4H4N2O2S | The N-isopropyl derivative would be C7H11N3OS. |

| Molecular Weight | 143.16 g/mol [2] | 144.15 g/mol | The N-isopropyl derivative would have a molecular weight of 185.25 g/mol . |

| Appearance | Solid | Not specified | The N-isopropyl derivative is expected to be a solid at room temperature. |

| SMILES | NC(=O)C1=CSC(N)=N1[2] | C1=C(N=C(S1)N)C(=O)O | The N-isopropyl derivative would be CC(C)NC(=O)c1csc(N)n1. |

| InChIKey | YSNYFPFEBBRSHS-UHFFFAOYSA-N[2] | FCLDUALXSYSMFB-UHFFFAOYSA-N[8] | A unique InChIKey would be generated for the N-isopropyl derivative. |

The introduction of the isopropyl group is expected to increase the lipophilicity (logP) of the molecule, which could enhance its ability to cross cell membranes, a critical factor in drug design.

Synthesis and Methodologies

The synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide would logically follow a multi-step pathway starting from the corresponding carboxylic acid or its ester, which are commercially available. The classical Hantzsch thiazole synthesis is a fundamental method for creating the core 2-aminothiazole ring.[9]

Proposed Synthetic Workflow

A plausible and efficient synthesis route involves the amidation of a 2-aminothiazole-4-carboxylic acid derivative. This method offers high yields and purity.

Caption: Proposed synthetic workflow for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide.

Detailed Experimental Protocol: Amide Coupling

-

Preparation of the Acid Chloride: To a solution of 2-aminothiazole-4-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Amidation: In a separate flask, dissolve isopropylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) in dichloromethane. Cool this solution to 0 °C.

-

Reaction: Slowly add the freshly prepared acid chloride solution to the isopropylamine solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide.

Self-Validation: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Applications

Derivatives of the 2-aminothiazole scaffold have been extensively studied for a variety of therapeutic applications. The introduction of different substituents allows for the modulation of their biological effects.

Antimicrobial and Antifungal Activity

The 2-aminothiazole nucleus is a component of several known antimicrobial agents.[6][10] Novel derivatives are frequently synthesized and screened for their efficacy against a panel of bacterial and fungal strains.[3] It is plausible that 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide could exhibit inhibitory activity against various pathogens.

Anticancer Potential

Numerous studies have highlighted the potential of 2-aminothiazole derivatives as anticancer agents.[3] The mechanism of action can vary, from inhibiting specific kinases to inducing apoptosis in cancer cells.

Neurological Applications

Recent research has explored thiazole-carboxamide derivatives as modulators of AMPA receptors, suggesting potential applications in treating neurological disorders such as epilepsy.[11] The specific substitutions on the carboxamide play a crucial role in the compound's interaction with the receptor.

Sources

- 1. 2-Amino-thiazole-4-carboxamide | CymitQuimica [cymitquimica.com]

- 2. 2-AMINO-1,3-THIAZOLE-4-CARBOXAMIDE | CAS 118452-02-1 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. excli.de [excli.de]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the perspective of a Senior Application Scientist, it is rare to encounter a chemical scaffold with the sheer versatility and therapeutic relevance of the 2-aminothiazole core. This guide is structured not as a rigid academic review, but as a practical, in-depth exploration of the biological activities of 2-aminothiazole derivatives. Our focus will be on the "why" and "how"—the mechanistic rationale behind their diverse effects and the experimental workflows that validate their potential. We will dissect the structure-activity relationships that drive potency and selectivity, and provide actionable protocols for key assays. This document is intended to be a functional tool for those at the forefront of drug discovery, from bench scientists to project leaders.

Chapter 1: The 2-Aminothiazole Core: A Foundation of Versatility

The 2-aminothiazole moiety is a heterocyclic system that has garnered significant attention in medicinal chemistry. Its prevalence in both clinically approved drugs and numerous biologically active compounds underscores its status as a "privileged" scaffold.[1][2] This is due to its unique electronic properties and its ability to serve as a versatile template for a wide range of chemical modifications.

Synthetic Strategies: The Hantzsch Synthesis

The most common and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The choice of reactants allows for the introduction of various substituents at the 2-, 4-, and 5-positions of the thiazole ring, providing a facile route to a diverse library of derivatives.

Chapter 2: Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a primary focus of modern drug discovery, and 2-aminothiazole derivatives have emerged as a particularly promising class of compounds.[3][4][5] Their anticancer effects are often multifaceted, targeting several of the key pathways that drive malignant growth and proliferation.[1][6]

Mechanism of Action: A Multi-pronged Attack

A significant number of 2-aminothiazole derivatives exert their anticancer effects through the inhibition of various protein kinases, which are critical regulators of cell signaling pathways.[1][7] Prominent examples include:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.[2]

-

Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in a multitude of cellular processes, including proliferation, survival, and angiogenesis. Dasatinib, a clinically approved anticancer drug, is a potent inhibitor of Src and Abl kinases and features a 2-aminothiazole core.[2][8]

-

Abl Kinase: The Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is a non-receptor tyrosine kinase that is constitutively activated in chronic myeloid leukemia (CML) due to the Bcr-Abl fusion protein. Dasatinib is a prime example of a 2-aminothiazole-containing drug that effectively targets this kinase.[1]

Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Some 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes some key SAR findings for anticancer activity.

| Position | Substituent | Effect on Anticancer Activity | Reference |

| 2-Amino Group | Acylamido, Sulfonamido | Often enhances activity | [1][9] |

| C4-Position | Aryl groups (e.g., phenyl, substituted phenyl) | Can significantly increase potency | [1] |

| C5-Position | Halogens, small alkyl groups | Modulates activity and selectivity | [2] |

Experimental Workflow: From Benchtop to Preclinical Evaluation

A systematic approach is crucial for evaluating the anticancer potential of novel 2-aminothiazole derivatives. The following workflow outlines the key experimental stages.

This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Chapter 3: Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 2-Aminothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2]

Spectrum of Activity

Numerous studies have reported the efficacy of 2-aminothiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2] Some derivatives have shown particularly noteworthy activity against strains such as Staphylococcus aureus and Escherichia coli.[2]

Structure-Activity Relationship in Antimicrobial Drug Design

| Position | Substituent | Effect on Antimicrobial Activity | Reference |

| 2-Amino Group | Thiourea derivatives | Often exhibit potent antibacterial activity | [2] |

| C4-Position | Substituted phenyl rings | Can enhance activity against specific strains | [2] |

| C5-Position | Halogen substitution | Can increase potency | [2] |

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the 2-aminothiazole derivatives in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Chapter 4: Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. 2-Aminothiazole derivatives have shown potential as both anti-inflammatory and antioxidant agents.[2]

Modulation of Inflammatory Pathways (COX Inhibition)

Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Some 2-aminothiazole derivatives have been found to inhibit COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Radical Scavenging and Antioxidant Effects (DPPH Assay)

The antioxidant activity of 2-aminothiazole derivatives can be evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the 2-aminothiazole derivative at various concentrations and a solution of DPPH in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Chapter 5: Emerging Therapeutic Areas

The therapeutic potential of 2-aminothiazole derivatives extends beyond the well-established areas of oncology and infectious diseases.

Neuroprotection and Alzheimer's Disease

Recent research has explored the use of 2-aminothiazole derivatives as multi-target agents for the treatment of neurodegenerative disorders such as Alzheimer's disease. These compounds are being designed to target key pathological features of the disease, including cholinergic dysfunction and oxidative stress.

Other Biological Activities

The versatility of the 2-aminothiazole scaffold is further demonstrated by reports of its antiviral, antidiabetic, and antihypertensive activities, among others.[1] This broad pharmacological profile suggests that further exploration of this chemical space will likely uncover novel therapeutic applications.

Conclusion: Future Perspectives and Drug Development Outlook

The 2-aminothiazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its presence in clinically successful drugs and its diverse range of biological activities underscore its continued importance in the quest for novel therapeutics. The future of 2-aminothiazole research lies in the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of multi-target agents that can simultaneously address multiple pathological pathways is a particularly exciting avenue of investigation. As our understanding of the molecular basis of disease deepens, the 2-aminothiazole core will undoubtedly remain a fertile ground for the discovery of innovative medicines.

References

-

Kaur, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj Journal of Pharmaceutical Sciences, 29(1), 1-25. [Link]

-

El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Worachartcheewan, A., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 1-20. [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Elshaier, Y. A. A. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(55), 33357-33373. [Link]

- Google Patents. (2014).

-

ACS Omega. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

-

ResearchGate. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

ResearchGate. (2024). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

-

Taylor & Francis Online. (2020). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link]

-

Taylor & Francis Online. (2019). Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. excli.de [excli.de]

- 8. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 9. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide: A Technical Guide

Introduction

2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide is a member of the 2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules, including approved drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A thorough understanding of the structural and electronic properties of this molecule is paramount for rational drug design, quality control, and metabolic studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the molecular structure of such compounds.

This technical guide provides a detailed overview of the expected spectroscopic data for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide. The interpretations presented herein are based on established principles of spectroscopy and comparative analysis of structurally related 2-aminothiazole derivatives found in the scientific literature.[2][4][5] The methodologies for data acquisition and the rationale behind the interpretation of the spectral features are discussed to provide a comprehensive resource for researchers.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide comprises a central 2-aminothiazole ring, substituted at the 4-position with an N-isopropyl carboxamide group.

Diagram 1: Molecular Structure of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide

Caption: Chemical structure of the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for each type of proton.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

Data Acquisition: Record the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data and Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Thiazole-H5 | ~7.5 - 8.0 | Singlet (s) | 1H | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield shift. |

| Amine (-NH₂) | ~7.0 - 7.5 | Broad Singlet (br s) | 2H | Protons on the nitrogen of the amino group are exchangeable and often appear as a broad signal. |

| Amide (-NH) | ~8.0 - 8.5 | Doublet (d) | 1H | The amide proton is coupled to the methine proton of the isopropyl group. |

| Isopropyl-CH | ~4.0 - 4.5 | Septet (sept) | 1H | The methine proton is coupled to the six equivalent methyl protons of the isopropyl group. |

| Isopropyl-CH₃ | ~1.1 - 1.3 | Doublet (d) | 6H | The six methyl protons are equivalent and are coupled to the methine proton. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally preferred.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition: Typically acquired with proton decoupling to simplify the spectrum to a series of singlets.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and corrections.

Expected ¹³C NMR Spectral Data and Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Thiazole-C2 (C-NH₂) | ~165 - 170 | The carbon atom attached to the amino group and flanked by two heteroatoms is significantly deshielded. |

| Thiazole-C4 (C-C=O) | ~145 - 150 | The carbon atom of the thiazole ring attached to the carboxamide group. |

| Thiazole-C5 | ~110 - 115 | The carbon atom bearing the single proton on the thiazole ring. |

| Carboxamide (C=O) | ~160 - 165 | The carbonyl carbon of the amide functional group. |

| Isopropyl-CH | ~40 - 45 | The methine carbon of the isopropyl group. |

| Isopropyl-CH₃ | ~20 - 25 | The equivalent methyl carbons of the isopropyl group. |

Note: These are approximate chemical shift ranges based on data for similar 2-aminothiazole derivatives.[6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretching | Primary amine (-NH₂) and secondary amide (-NH) |

| 3100 - 3000 | C-H stretching | Aromatic C-H (thiazole ring) |

| 2980 - 2850 | C-H stretching | Aliphatic C-H (isopropyl group) |

| ~1660 | C=O stretching | Amide I band |

| ~1620 | N-H bending | Primary amine |

| ~1550 | C=N stretching | Thiazole ring |

| ~1540 | N-H bending | Amide II band |

| ~1460 | C=C stretching | Thiazole ring |

| ~1100 | C-S-C stretching | Thiazole ring |

The presence of strong absorption bands in the N-H and C=O stretching regions is highly characteristic of the primary amine and the amide functional groups in the molecule.[4][7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured.

Expected Mass Spectral Data and Interpretation

-

Molecular Ion: The calculated molecular weight of C₈H₁₂N₄OS is 212.07 g/mol . In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 213.08.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and provide further structural confirmation. Key fragmentations would likely involve the loss of the isopropyl group or cleavage of the amide bond.

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified representation of potential fragmentations.

Conclusion

The comprehensive spectroscopic analysis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and characterization. The expected data, derived from the fundamental principles of spectroscopy and comparison with related structures, offer a clear spectral signature for this compound. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and similar molecules, thereby facilitating advancements in drug discovery and development. The combination of these analytical techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment.

References

- Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative.

- National Institutes of Health. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- Der Pharma Chemica. (2013).

- ResearchGate. (n.d.). The observed Raman spectrum (a) of 2-aminothiazole in saturation....

- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- ResearchGate. (n.d.). 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole.

- NeuroQuantology. (n.d.).

- ChemBK. (n.d.). 2-(propan-2-ylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide.

- EXCLI Journal. (2025, January 3).

- PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected.

- ResearchGate. (2025, August 7).

- PubMed. (n.d.). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin.

Sources

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universalprint.org [universalprint.org]

- 5. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neuroquantology.com [neuroquantology.com]

The 2-Aminothiazole Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the key therapeutic targets of 2-aminothiazole compounds, delving into the mechanistic rationale, supporting evidence, and experimental methodologies crucial for their development. We will explore the multifaceted role of this scaffold in oncology, infectious diseases, and neurology, offering insights for researchers and drug development professionals seeking to leverage its therapeutic potential.

Introduction: The Versatility of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence in approved drugs and clinical candidates stems from its unique electronic properties and its capacity to engage in various non-covalent interactions, particularly hydrogen bonding, with protein targets.[2][3] This inherent versatility allows for the facile generation of extensive compound libraries with diverse pharmacological profiles, ranging from enzyme inhibition to receptor modulation.[1][4] This guide will dissect the major therapeutic avenues where 2-aminothiazole derivatives have demonstrated significant promise.

Oncological Applications: A Primary Focus on Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2-aminothiazole scaffold has been extensively exploited in the design of potent and selective kinase inhibitors.[3][5]

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Uncontrolled cell proliferation is a fundamental characteristic of cancer, and CDKs are central regulators of the cell cycle.[6][7] 2-Aminothiazole-based compounds have emerged as potent inhibitors of several CDKs.

-

Mechanism of Action: 2-Aminothiazole derivatives typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[7] This interaction blocks the phosphorylation of downstream substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis in cancer cells.[6][8]

-

Key CDK Targets:

-

CDK2: High-throughput screening has identified 2-aminothiazole derivatives as potent inhibitors of CDK2, often in complex with cyclin E.[5][9] These inhibitors have shown broad-spectrum antiproliferative activity across various tumor cell lines.[9]

-

CDK4/6: Selective inhibitors of CDK4 and CDK6 derived from the 2-aminothiazole scaffold have been developed.[6][8] These compounds have demonstrated the ability to inhibit Rb phosphorylation and induce G1 cell cycle arrest.[8] A notable advantage observed with selective CDK4/6 inhibitors is a potentially safer profile compared to pan-CDK inhibitors, with less impact on normal proliferating tissues.[6][8]

-

Aurora Kinases: Disrupting Mitosis

Aurora kinases are essential for proper mitotic progression, and their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[10][11]

-

Mechanism of Action: 2-Aminothiazole-based inhibitors of Aurora kinases disrupt key mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[12][13] Inhibition of Aurora B, for example, leads to a failure in cytokinesis and subsequent endoreduplication, hallmark cellular phenotypes of Aurora kinase inhibition.[12]

-

Supporting Evidence: Numerous studies have demonstrated the potential of 2-aminothiazole derivatives as Aurora kinase inhibitors.[10][14] For instance, certain derivatives have shown excellent binding interactions with the active site of Aurora kinase A.[10][11]

Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting Angiogenesis

Tumor growth and metastasis are heavily reliant on angiogenesis, the formation of new blood vessels, a process primarily driven by the VEGFR signaling pathway.[15][16]

-

Mechanism of Action: 2-Aminothiazole compounds have been designed to inhibit VEGFR-2, a key receptor tyrosine kinase in the angiogenesis cascade.[17][18] By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its autophosphorylation and the subsequent downstream signaling that promotes endothelial cell proliferation, migration, and survival.[15] Some derivatives have been developed as dual inhibitors, targeting both VEGFR and other critical pathways like PI3K.[15]

Other Prominent Kinase Targets

The utility of the 2-aminothiazole scaffold extends to a range of other oncologically relevant kinases:

-

Src Family Kinases: The 2-aminothiazole moiety served as a foundational template for the discovery of potent pan-Src family kinase inhibitors, including the clinically approved drug Dasatinib (BMS-354825), which also targets the Bcr-Abl kinase in chronic myelogenous leukemia (CML).[19][20]

-

PI3K/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is frequently mutated in cancer. 2-Aminothiazole derivatives have shown promise as inhibitors of PI3K and mTOR.[15][21][22]

-

Checkpoint Kinase 1 (CHK1): As a key mediator of the DNA damage response, CHK1 is a target for sensitizing cancer cells to chemotherapy. 2-Aminothiazole-based CHK1 inhibitors have been developed.[23]

Visualizing Kinase Inhibition: The 2-Aminothiazole Mechanism

Caption: Competitive inhibition of a protein kinase by a 2-aminothiazole compound.

Antimicrobial Applications: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 2-aminothiazole scaffold has demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal activities.[24][25][26]

Antibacterial Activity

2-Aminothiazole derivatives have shown efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[24]

-

Mechanism of Action: One of the proposed mechanisms for their antibacterial action is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[27][28][29] Inhibition of MurB disrupts cell wall integrity, leading to bacterial cell death.

Antifungal Activity

Several 2-aminothiazole compounds have exhibited potent antifungal properties.[1][27]

-

Mechanism of Action: The antifungal activity of these compounds is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[27][28][29] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane function and inhibits fungal growth.

Visualizing Antimicrobial Mechanisms

Caption: Dual antimicrobial mechanisms of 2-aminothiazole derivatives.

Neurological Disorders: Addressing Unmet Needs

2-Aminothiazole compounds are also being explored for their therapeutic potential in treating debilitating neurodegenerative diseases.[30]

Alzheimer's Disease

The accumulation of amyloid-β (Aβ) plaques is a pathological hallmark of Alzheimer's disease.[31][32] The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase 1 (BACE1).[32]

-

Therapeutic Target: BACE1: 2-Aminothiazole derivatives have been investigated as inhibitors of BACE1.[31][33][34] By blocking the activity of this enzyme, these compounds aim to reduce the production of Aβ peptides and thereby slow the progression of Alzheimer's disease.

Prion Diseases

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded, infectious isoform of the prion protein (PrPSc).[35][36]

-

Therapeutic Approach: 2-Aminothiazole compounds have been identified as potent anti-prion agents.[35][37] These molecules have been shown to reduce the levels of PrPSc in infected neuronal cell lines.[35][38] While the exact mechanism is still under investigation, these findings highlight a promising avenue for the development of therapeutics for these currently untreatable diseases.

Experimental Protocols and Data Presentation

The evaluation of 2-aminothiazole derivatives relies on a suite of standardized in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the potency of a 2-aminothiazole compound against a specific kinase.

-

Methodology:

-

Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in a suitable buffer.

-

Add the 2-aminothiazole inhibitor at a range of concentrations.

-

Initiate the kinase reaction by adding a final component (e.g., ATP or enzyme).

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radiometric assays, fluorescence-based assays, or mass spectrometry.

-

Calculate the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Antimicrobial Susceptibility Testing (AST)

-

Objective: To determine the minimum inhibitory concentration (MIC) of a 2-aminothiazole compound against a specific microorganism.

-

Methodology (Broth Microdilution):

-

Prepare a two-fold serial dilution of the 2-aminothiazole compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no drug) and negative (no microorganism) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation

Quantitative data from these assays are typically presented in tabular format for clear comparison.

| Compound | Target Kinase | IC50 (nM) | Reference |

| SNS-032 | CDK2/cycE | 48 | [5] |

| Compound A | CDK4 | 9.2 | [6] |

| Compound A | CDK6 | 7.8 | [6] |

| Compound 4a | VEGFR-2 | 91 | [17][18] |

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 21 | S. aureus (MRSA) | 2-4 | [24] |

| Compound 8 | E. coli | 0.015-0.03 | [27] |

| Compound 1 | T. viride | 0.006-0.12 | [27] |

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has unequivocally established itself as a privileged structure in drug discovery, with a remarkable breadth of therapeutic applications. Its success as a kinase inhibitor in oncology is well-documented, and its potential in combating infectious and neurodegenerative diseases is rapidly emerging. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, enhancing their pharmacokinetic properties, and exploring novel therapeutic targets. The continued exploration of the chemical space around the 2-aminothiazole core promises to yield the next generation of innovative medicines.

References

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

-

Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. Available at: [Link]

-

Glamočlija, J., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research. Available at: [Link]

-

Pevarello, P., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(15), 3367-3380. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. RSC Medicinal Chemistry, 14(2), 336-352. Available at: [Link]

-

Hirai, H., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cancer Science, 101(7), 1667-1673. Available at: [Link]

-

Li, J., et al. (2018). Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chinese Chemical Letters, 29(1), 125-128. Available at: [Link]

-

Hirai, H., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle, 9(8), 1570-1579. Available at: [Link]

-

Radi, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476. Available at: [Link]

-

Pathan, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1509-1537. Available at: [Link]

-

Kos, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(21), 5040. Available at: [Link]

-

Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available at: [Link]

-

Ghosh, A. K., et al. (2012). BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. Chemical Society Reviews, 41(1), 381-409. Available at: [Link]

-

Gever, J. R., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Antimicrobial Agents and Chemotherapy, 54(8), 3444-3453. Available at: [Link]

-

Bettayeb, K., et al. (2013). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. ACS Medicinal Chemistry Letters, 4(12), 1238-1243. Available at: [Link]

- Zhang, L., et al. (2014). 2-aminothiazole derivative, preparation method, and use. Google Patents.

-

Andersen, C. B., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology, 3(3), 180-192. Available at: [Link]

-

Glamočlija, J., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research. Available at: [Link]

-

Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

-

Glamočlija, J., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Scilit. Available at: [Link]

-